molecular formula C8H13NO2 B13818984 1-Prop-1-en-2-yl-L-proline CAS No. 436159-74-9

1-Prop-1-en-2-yl-L-proline

Cat. No.: B13818984
CAS No.: 436159-74-9
M. Wt: 155.19 g/mol
InChI Key: YVKFHPSXVVBIFK-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Prop-1-en-2-yl-L-proline is a unique organic compound that belongs to the class of proline derivatives This compound is characterized by the presence of a proline ring substituted with a prop-1-en-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Prop-1-en-2-yl-L-proline can be synthesized through a variety of methods. One common approach involves the reaction of L-proline with prop-1-en-2-yl bromide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like methanol at room temperature .

Industrial Production Methods: Industrial production of this compound often employs a one-pot, solvent-free, and catalyst-free synthesis method. This method involves the use of microwave irradiation to promote the reaction, resulting in high yields within a short time .

Chemical Reactions Analysis

Types of Reactions: 1-Prop-1-en-2-yl-L-proline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The prop-1-en-2-yl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in methanol.

Major Products:

    Oxidation: The major product is often a carboxylic acid derivative.

    Reduction: The major product is typically an alcohol derivative.

    Substitution: The major products vary depending on the substituent introduced.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Prop-1-en-2-yl-L-proline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, leading to the disruption of metabolic pathways. For example, it can inhibit the activity of proline-5-carboxylate reductase-1, which plays a role in the synthesis of proline . This inhibition can lead to the accumulation of proline and subsequent cellular effects.

Comparison with Similar Compounds

Uniqueness: 1-Prop-1-en-2-yl-L-proline is unique due to its specific substitution pattern and the resulting biological activities. Unlike other proline derivatives, it exhibits a distinct mechanism of action and a broader range of applications in scientific research.

Properties

CAS No.

436159-74-9

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

(2S)-1-prop-1-en-2-ylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C8H13NO2/c1-6(2)9-5-3-4-7(9)8(10)11/h7H,1,3-5H2,2H3,(H,10,11)/t7-/m0/s1

InChI Key

YVKFHPSXVVBIFK-ZETCQYMHSA-N

Isomeric SMILES

CC(=C)N1CCC[C@H]1C(=O)O

Canonical SMILES

CC(=C)N1CCCC1C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.